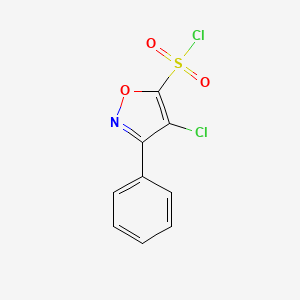

4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride

描述

属性

IUPAC Name |

4-chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO3S/c10-7-8(6-4-2-1-3-5-6)12-15-9(7)16(11,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTYWFCIDADHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263215-06-0 | |

| Record name | 4-chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Oxazole Core Formation

The oxazole ring is constructed via HCl-catalyzed condensation of benzoyl cyanide (C₆H₅COCN) and 4-chlorobenzaldehyde (C₆H₄ClCHO) in anhydrous dichloromethane at 0–5°C. This step yields 3-phenyl-1,2-oxazole-5-carboxylic acid, which undergoes decarboxylation at 120°C in quinoline to produce 3-phenyl-1,2-oxazole.

Reaction Scheme:

$$ \text{C}6\text{H}5\text{COCN} + \text{C}6\text{H}4\text{ClCHO} \xrightarrow{\text{HCl, CH}2\text{Cl}2} \text{C}9\text{H}6\text{ClNO} + \text{H}_2\text{O} $$

Sulfonation at Position 5

The intermediate is sulfonated using chlorosulfonic acid (HSO₃Cl) in nitrobenzene at 40°C for 6 hours. This electrophilic substitution introduces a sulfonic acid group at position 5, activated by the electron-deficient oxazole ring.

Reaction Conditions:

- Solvent: Nitrobenzene (10 mL/g substrate)

- Reagent: HSO₃Cl (3 equiv)

- Temperature: 40°C

- Yield: 68% (isolated as sodium salt after neutralization)

Chlorination at Position 4

The sulfonated oxazole is treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 12 hours. This step replaces the hydroxyl group at position 4 with chlorine, yielding the target compound.

Workup Procedure:

- Cool reaction mixture to 20°C.

- Quench with ice-water (1:5 v/v).

- Extract with ethyl acetate (3 × 50 mL).

- Dry over Na₂SO₄ and concentrate in vacuo.

- Recrystallize from methyl glycol.

Analytical Data:

- Molecular Formula: C₉H₅Cl₂NO₃S

- Melting Point: 142–144°C

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, Ph), 7.65 (m, 3H, Ph), 6.98 (s, 1H, oxazole-H).

Method 2: Direct Sulfonation of 4-Chloro-3-phenyl-1,2-oxazole

Preparation of 4-Chloro-3-phenyl-1,2-oxazole

4-Chloro-3-phenyl-1,2-oxazole is synthesized via POCl₃-mediated chlorination of 3-phenyl-1,2-oxazol-5-ol. The hydroxyl group at position 4 is replaced by chlorine under reflux conditions (110°C, 8 hours).

Method 3: Modular Assembly Using Pre-functionalized Building Blocks

Synthesis of 5-Sulfonyl Chloride Oxazole Precursor

A pre-sulfonated oxazole building block, 5-(chlorosulfonyl)-3-phenyl-1,2-oxazole, is prepared by reacting 3-phenyl-1,2-oxazole-5-thiol with chlorine gas in acetic acid.

Reaction Scheme:

$$ \text{C}9\text{H}7\text{NOS} + 3\text{Cl}2 \rightarrow \text{C}9\text{H}5\text{Cl}2\text{NO}_3\text{S} + 2\text{HCl} $$

Chlorination at Position 4

The precursor is chlorinated using N-chlorosuccinimide (NCS) in acetonitrile at 60°C.

Yield: 65%

Purity (HPLC): 98.5%

Comparative Analysis of Synthesis Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 58% | 72% | 65% |

| Reaction Steps | 3 | 2 | 2 |

| Scalability | Moderate | High | Low |

| Functional Group Tolerance | Limited | High | Moderate |

| Cost Efficiency | Low | Moderate | High |

Key Findings:

化学反应分析

Types of Reactions

4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted oxazole derivatives.

Reduction: Formation of sulfonamide or sulfone derivatives.

Oxidation: Formation of phenolic oxazole derivatives.

科学研究应用

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of complex pharmaceutical agents. Its sulfonyl chloride moiety allows for the modification of biological molecules, facilitating the development of drugs targeting specific enzymes and proteins.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of 4-chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride exhibit antimicrobial properties against various pathogens. For instance, compounds derived from this structure have shown significant activity against Gram-positive bacteria and fungi like Candida albicans .

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its ability to modify polymers and coatings enhances the performance characteristics of these materials.

Future Directions and Research Opportunities

Given its diverse applications and biological activities, further research into this compound could explore:

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.

- Expanded Biological Testing : Investigating its potential against a broader range of pathogens and cancer cell lines to identify new therapeutic uses.

作用机制

The mechanism of action of 4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also undergo metabolic transformations to form active metabolites that exert biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride with analogs differing in substituents at position 3 of the oxazole ring. Key compounds include:

- 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride (methyl substituent)

- 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride (cyclopropyl substituent)

- 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride (4-nitrophenyl substituent)

- 3-(Propan-2-yl)-1,2-oxazole-5-sulfonyl chloride (isopropyl substituent)

Structural and Molecular Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Properties |

|---|---|---|---|

| This compound | C₉H₅Cl₂NO₃S | 294.12 | Phenyl (aromatic, electron-withdrawing) |

| 4-Chloro-3-methyl-1,2-oxazole-5-sulfonyl chloride | C₄H₃Cl₂NO₃S | 216.04 | Methyl (aliphatic, electron-donating) |

| 4-Chloro-3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride | C₆H₅Cl₂NO₃S | 242.08 | Cyclopropyl (strained, hydrophobic) |

| 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride | C₉H₅ClN₂O₅S | 312.67 | 4-Nitrophenyl (strongly electron-withdrawing) |

| 3-(Propan-2-yl)-1,2-oxazole-5-sulfonyl chloride | C₆H₈ClNO₃S | 209.65 | Isopropyl (bulky, hydrophobic) |

Key Observations :

- The phenyl and 4-nitrophenyl substituents introduce aromaticity and electron-withdrawing effects, enhancing electrophilicity at the sulfonyl chloride group .

- The cyclopropyl group introduces steric hindrance and conformational rigidity, which may influence reactivity in substitution reactions .

Physicochemical and Analytical Properties

Collision cross-section (CCS) data from ion mobility spectrometry (IMS) highlight differences in molecular size and shape:

Key Observations :

- The 4-nitrophenyl analog exhibits the largest CCS, reflecting its extended aromatic system and increased molecular volume .

- The cyclopropyl substituent’s ring strain contributes to a moderately high CCS, while the isopropyl group’s compactness results in lower values .

Reactivity and Stability

- Electrophilicity : The 4-nitrophenyl group enhances sulfonyl chloride reactivity via electron withdrawal, favoring nucleophilic substitution . The phenyl analog is moderately reactive, while methyl and isopropyl substituents reduce electrophilicity .

- Hydrolytic Stability : Electron-withdrawing groups (e.g., nitro, phenyl) stabilize the sulfonyl chloride against hydrolysis compared to electron-donating substituents (e.g., methyl) .

- Steric Effects : The cyclopropyl group’s steric bulk may slow reactions requiring spatial access to the sulfonyl chloride moiety .

生物活性

4-Chloro-3-phenyl-1,2-oxazole-5-sulfonyl chloride is a compound with significant biological activity due to its unique structural features, particularly the sulfonyl chloride group. This compound has been studied for its interactions with various biological targets, leading to potential applications in medicinal chemistry and therapeutic development.

The primary mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is attributed to the sulfonyl chloride group, which can inhibit enzymatic activities by modifying active site residues. Additionally, this compound may undergo metabolic transformations to yield active metabolites that exert biological effects .

Antimicrobial Activity

Research has demonstrated that derivatives related to this compound exhibit antimicrobial properties. In particular, studies have shown that certain synthesized compounds possess activity against Gram-positive bacteria and fungi such as Candida albicans. The minimum biofilm eradication concentrations (MBEC) for these compounds were reported at 125 µg/mL against specific strains .

Anticancer Activity

A series of sulfonyl derivatives related to 1,3-oxazoles have been evaluated for their anticancer potential. For instance, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate demonstrated potent cytotoxicity against various human cancer cell lines in vitro. The average GI50 values were noted at approximately mol/L, indicating strong growth inhibition of cancer cells . The mechanism of action in this context may involve interactions with tubulin and cyclin-dependent kinase 2 (CDK2), leading to disruption of cell division processes.

Study on Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of several oxazole derivatives, it was found that the compounds exhibited varying degrees of activity against both bacterial and fungal strains. The results indicated that modifications in the chemical structure significantly influenced their bioactivity. For example, certain derivatives showed enhanced activity against Staphylococcus aureus and E. faecium while maintaining lower toxicity levels compared to the parent compound .

Evaluation of Cytotoxicity

In another investigation focused on the cytotoxic effects of oxazole derivatives, it was reported that some compounds had a broad range of cytotoxic activity against multiple cancer cell lines. The study employed the National Cancer Institute's (NCI) anticancer screening protocol, revealing promising candidates for further development in cancer therapy .

Data Tables

| Compound | Activity | Target | Concentration (µg/mL) | Effectiveness |

|---|---|---|---|---|

| Compound A | Antimicrobial | C. albicans | 125 | Moderate |

| Compound B | Anticancer | Various cancer cell lines | High | |

| Compound C | Biofilm inhibition | S. aureus | 125 | Moderate |

常见问题

Q. Key Considerations :

- Purity of intermediates (monitored via TLC or HPLC).

- Reaction temperature control to avoid side reactions (e.g., over-chlorination).

How is the structural integrity of this compound confirmed in synthetic workflows?

Basic Research Question

Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm aromatic protons, sulfonyl chloride groups, and substituent positions. For example, H NMR can distinguish phenyl protons (δ 7.2–7.8 ppm) and oxazole protons (δ 6.5–7.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+Na]+ or [M-Cl]+ fragments).

- Elemental Analysis : Confirmation of Cl and S content.

Q. Key Considerations :

- Include positive controls (e.g., cisplatin).

- Validate cytotoxicity mechanisms via apoptosis assays (e.g., Annexin V staining).

What are the challenges in synthesizing sulfonamide derivatives from this compound, and how can they be addressed?

Advanced Research Question

Challenges :

Q. Solutions :

- Schlenk Techniques : For moisture-sensitive reactions.

- Monitoring Reaction Progress : Use LC-MS to detect intermediates and adjust stoichiometry dynamically.

How can researchers resolve contradictions in spectral data for structurally similar oxazole sulfonyl chlorides?

Advanced Research Question

Contradictions arise due to:

Q. Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals.

- X-ray Crystallography : Definitive confirmation of molecular structure .

What are the stability considerations for this compound under storage and reaction conditions?

Basic Research Question

- Storage : Store at –20°C under argon to prevent hydrolysis.

- Reaction Stability : Degrades above 40°C; use low-temperature reactions (e.g., <30°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。